molecular formula C₁₆H₂₂N₄O₄S B1139974 N-Biotinyl-N'-maleimido-ethylenediamine CAS No. 139554-72-6

N-Biotinyl-N'-maleimido-ethylenediamine

Cat. No.: B1139974
CAS No.: 139554-72-6
M. Wt: 366.44
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

N-Biotinyl-N'-maleimido-ethylenediamine, also known as this compound, is a useful research compound. Its molecular formula is C₁₆H₂₂N₄O₄S and its molecular weight is 366.44. The purity is usually 95%.
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Mechanism of Action

Target of Action

N-Biotinyl-N’-maleimido-ethylenediamine is a chemical compound used in proteomics research . It is primarily used as a reagent for biotinylation, a process that involves the attachment of biotin to various substrates . The primary targets of this compound are therefore the substrates that are intended to be biotinylated.

Mode of Action

The compound works by binding to various substrates, allowing them to be identified and quantified through biotin-binding fluorescence labeling . The maleimide group in the compound reacts with thiol groups (-SH) on the target proteins, forming a stable thioether bond. This allows the biotin moiety to be attached to the protein, enabling its detection and quantification.

Result of Action

The result of the action of N-Biotinyl-N’-maleimido-ethylenediamine is the successful biotinylation of target proteins. This allows for their detection and quantification, providing valuable information about their abundance and role in various biochemical pathways .

Action Environment

The action of N-Biotinyl-N’-maleimido-ethylenediamine can be influenced by various environmental factors. For example, the efficiency of biotinylation can be affected by the pH and temperature of the reaction environment. Additionally, the compound’s stability may be affected by factors such as light and heat .

Biochemical Analysis

Biochemical Properties

N-Biotinyl-N’-maleimido-ethylenediamine plays a crucial role in biochemical reactions due to its bifunctional nature. The biotin moiety allows for strong binding to avidin or streptavidin, while the maleimide group reacts specifically with thiol groups on proteins and peptides. This dual functionality enables the compound to be used in a variety of applications, including protein labeling, purification, and detection. It interacts with enzymes, proteins, and other biomolecules through covalent bonding, facilitating the study of protein-protein interactions and cellular signaling pathways .

Cellular Effects

N-Biotinyl-N’-maleimido-ethylenediamine influences various cellular processes by modifying proteins and peptides. It can affect cell signaling pathways by altering the activity of key signaling molecules. Additionally, it has been shown to impact gene expression and cellular metabolism by modifying transcription factors and metabolic enzymes. These modifications can lead to changes in cell function, including alterations in cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of N-Biotinyl-N’-maleimido-ethylenediamine involves its ability to form covalent bonds with thiol groups on proteins and peptides. This interaction can lead to enzyme inhibition or activation, depending on the target protein. The biotin moiety allows for subsequent binding to avidin or streptavidin, facilitating the detection and purification of the modified proteins. These interactions can also result in changes in gene expression by modifying transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Biotinyl-N’-maleimido-ethylenediamine can change over time due to its stability and degradation. The compound is generally stable when stored at -20°C, but its activity can decrease over time if not stored properly. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and protein activity .

Dosage Effects in Animal Models

The effects of N-Biotinyl-N’-maleimido-ethylenediamine in animal models vary with different dosages. At low doses, the compound can effectively modify target proteins without causing significant toxicity. At high doses, it can lead to adverse effects, including toxicity and off-target interactions. Studies have shown that there is a threshold dose above which the compound’s effects become detrimental to the organism .

Metabolic Pathways

N-Biotinyl-N’-maleimido-ethylenediamine is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can affect metabolic flux by modifying key metabolic enzymes, leading to changes in metabolite levels. These interactions can have downstream effects on cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, N-Biotinyl-N’-maleimido-ethylenediamine is transported and distributed through interactions with transporters and binding proteins. The biotin moiety allows for efficient uptake and localization within cells, while the maleimide group facilitates binding to target proteins. These interactions can influence the compound’s localization and accumulation within specific cellular compartments .

Subcellular Localization

N-Biotinyl-N’-maleimido-ethylenediamine is localized within specific subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the nucleus or mitochondria, where it exerts its effects on protein function and cellular processes. These localization patterns are crucial for understanding the compound’s activity and function within cells .

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4S/c21-12(17-7-8-20-13(22)5-6-14(20)23)4-2-1-3-11-15-10(9-25-11)18-16(24)19-15/h5-6,10-11,15H,1-4,7-9H2,(H,17,21)(H2,18,19,24)/t10-,11-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCTWTNIHLTHBX-PGUXBMHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCN3C(=O)C=CC3=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCN3C(=O)C=CC3=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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